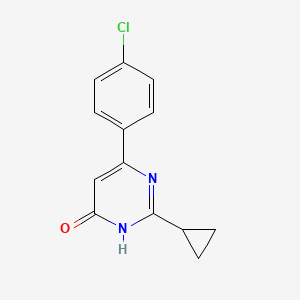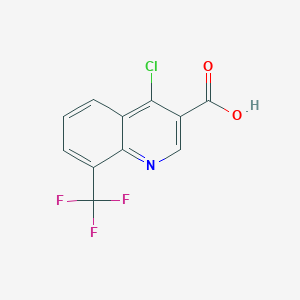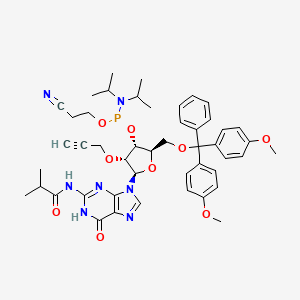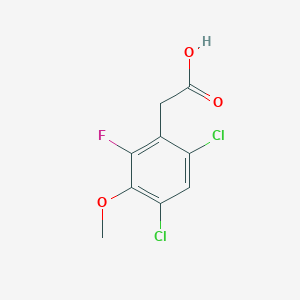
Dansyl-Ala-Arg-OH Trifluoroacetate
Descripción general
Descripción
Dansyl-Ala-Arg-OH Trifluoroacetate is a fluorescent substrate for carboxypeptidase M . The substrate and the cleavage product Dansyl-Ala-OH are equally fluorescent (λex = 340 nm; λem = 495 nm). The product has to be extracted with chloroform, and the uncleaved substrate remains in the aqueous phase (at acidic pH) .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Molecular Structure Analysis
The molecular formula of this compound is C23H31F3N6O7S. Its molecular weight is 592.6 g/mol.Chemical Reactions Analysis
The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . Total acid hydrolysis of the substituted peptide or protein yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .Physical And Chemical Properties Analysis
This compound is a fluorescent substrate for carboxypeptidase M . It has a molecular weight of 478.57 and a molecular formula of C21H30N6O5S .Aplicaciones Científicas De Investigación
Photophysical Properties and Sensitization Processes
- Dansyl-functionalized dendrimers, like those involving Dansyl-Ala-Arg-OH Trifluoroacetate, exhibit characteristic photophysical properties. These properties include specific absorption and emission spectra, which change upon the addition of trifluoroacetic acid. Such research contributes to our understanding of the photophysical behavior of dansyl-functionalized compounds (Vögtle et al., 1999).
Substrate Phosphorylation in Protein Kinases
- Dansyl derivatives, including those with trifluoroacetate, have been studied as substrates for phosphorylation by protein kinases. This research aids in understanding the interaction of these compounds with enzymes, which is crucial in biochemistry and molecular biology (Kemp, 1980).
Chemiluminescence in High-Performance Liquid Chromatography
- Dansyl amino acids, potentially including this compound, have been analyzed using chemiluminescence for post-column reaction detection in high-performance liquid chromatography. This technique is significant in analytical chemistry for the detection and analysis of complex compounds (Won-yong & Nieman, 1994).
Selective Sensing and Colorimetric Analysis
- Dansyl compounds, when used as chemosensors, can selectively detect certain ions. A study involving a dansyl-based fluoroionophore demonstrated this application in selective sensing and colorimetric analysis (Maity & Govindaraju, 2010).
Synthesis and Reaction Studies
- Dansyl derivatives are also significant in organic synthesis and reaction studies. For instance, the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts, involving reaction studies with dansyl derivatives, contributes to our understanding of organic synthesis mechanisms (Carreras et al., 2017).
Enzyme Substrate Studies
- Dansyl-Phe-Ala-Arg, similar in structure to this compound, has been evaluated as a substrate for enkephalin-forming carboxypeptidase. These studies are crucial in enzymology and neurochemistry, helping to understand enzyme-substrate interactions and enzyme functions in the brain (Rostovtsev et al., 1988).
Capillary Electrophoresis for Enantioseparation
- Dansyl amino acids, related to this compound, have been separated using capillary electrophoresis. This method is significant in analytical chemistry for chiral separation and analysis of amino acids (Su et al., 2015).
Mecanismo De Acción
Target of Action
Dansyl-Ala-Arg-OH Trifluoroacetate is primarily targeted towards carboxypeptidase M . Carboxypeptidase M is an enzyme that plays a crucial role in the metabolism of proteins and peptides, and is involved in various biological processes.
Mode of Action
This compound acts as a fluorescent substrate for carboxypeptidase M . The compound undergoes a reaction with free amines, yielding dansylated reaction products . This reaction is facilitated by dansyl chloride, which is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the metabolism of proteins and peptides. The compound, acting as a substrate, participates in the enzymatic reaction catalyzed by carboxypeptidase M . The resulting dansylated products are well-retained on reverse-phase columns .
Pharmacokinetics
The compound’s interaction with carboxypeptidase m and its subsequent reactions suggest that it may be metabolized and excreted following its enzymatic conversion .
Result of Action
The result of the action of this compound is the production of dansylated reaction products . These products are fluorescent, allowing for the quantification of amino acids in biological samples, which is a critical tool for studying metabolism .
Action Environment
The action of this compound is influenced by the pH of the environment. The uncleaved substrate remains in the aqueous phase at acidic pH . Additionally, the fluorescent properties of the substrate and the cleavage product (Dansyl-Ala-OH) are equally fluorescent, and the product has to be extracted with chloroform .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dansyl-Ala-Arg-OH Trifluoroacetate plays a crucial role in biochemical reactions, particularly as a substrate for carboxypeptidase enzymes. Carboxypeptidase M, a metalloenzyme, hydrolyzes the peptide bond at the carboxyl terminus of the substrate, releasing the dansylated alanine and arginine . This interaction is essential for studying the enzyme’s activity and specificity. The fluorescent properties of the dansyl group enable researchers to monitor the enzymatic reaction in real-time, providing valuable insights into the enzyme’s kinetics and mechanism of action .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with carboxypeptidase M affects the regulation of peptide hormones and growth factors, which are critical for cell communication and function . Additionally, the fluorescent properties of the dansyl group facilitate the tracking of the compound’s distribution and localization within cells, allowing researchers to study its impact on cellular dynamics and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of carboxypeptidase M. The enzyme’s zinc ion coordinates with the carboxyl group of the substrate, facilitating the hydrolysis of the peptide bond . This interaction is highly specific, as carboxypeptidase M preferentially cleaves substrates with C-terminal arginine or lysine residues. The dansyl group enhances the substrate’s affinity for the enzyme, allowing for efficient catalysis and product formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under neutral pH conditions but may degrade in acidic or basic environments . Long-term studies have shown that the fluorescent properties of the dansyl group remain intact, allowing for continuous monitoring of the compound’s effects on cellular function and enzyme activity . Prolonged exposure to light or extreme temperatures may reduce the compound’s efficacy and fluorescence intensity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carboxypeptidase M activity, leading to alterations in peptide hormone levels and cellular signaling pathways . At high doses, the compound may exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carboxypeptidase M. The enzyme’s activity regulates the levels of peptide hormones and growth factors, which are essential for various physiological processes . Additionally, the compound’s fluorescent properties enable the tracking of metabolic flux and changes in metabolite levels, providing insights into the dynamic nature of cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorescent properties facilitate its visualization and quantification, allowing researchers to study its localization and accumulation in different cellular compartments . The transport and distribution of the compound are influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the cytoplasm and lysosomes . The compound’s fluorescent properties enable researchers to track its movement and accumulation in real-time, providing valuable insights into its activity and function within different cellular compartments . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and interaction with other biomolecules .
Propiedades
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O5S.C2HF3O2/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3;3-2(4,5)1(6)7/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24);(H,6,7)/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOTWRDWOWKVRZ-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31F3N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)

![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)




![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)


![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)
